(2S)-2-(methoxymethyl)azetidine hydrochloride
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Overview
Description
(2S)-2-(methoxymethyl)azetidine hydrochloride is a chiral azetidine derivative Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(methoxymethyl)azetidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often an amino alcohol or an amino acid derivative.
Cyclization: The precursor undergoes cyclization to form the azetidine ring. This step may involve the use of reagents such as tosyl chloride or other activating agents to facilitate ring closure.
Methoxymethylation: The azetidine ring is then functionalized with a methoxymethyl group. This step can be achieved using methoxymethyl chloride in the presence of a base such as sodium hydride.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(methoxymethyl)azetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to modify the azetidine ring or other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
(2S)-2-(methoxymethyl)azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-(methoxymethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Hydroxymethyl)-azetidine HCl: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
(2S)-2-(Ethoxymethyl)-azetidine HCl: Similar structure but with an ethoxymethyl group.
(2S)-2-(Methoxymethyl)-pyrrolidine HCl: Similar structure but with a five-membered pyrrolidine ring instead of a four-membered azetidine ring.
Uniqueness
(2S)-2-(methoxymethyl)azetidine hydrochloride is unique due to its specific combination of a chiral azetidine ring and a methoxymethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(methoxymethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-4-5-2-3-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUAQJWHUDNSP-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H]1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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